

# Navamepent mechanism of action

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Compound of Interest		
Compound Name:	Navamepent	
Cat. No.:	B609426	Get Quote

An in-depth technical guide on the core understanding of **navamepent** (RX-10045), a novel ophthalmic drug candidate, is presented below for researchers, scientists, and drug development professionals. This guide focuses on its formulation, preclinical evaluation, and available clinical data.

### **Introduction to Navamepent**

**Navamepent** (also known as RX-10045) is an isopropyl ester prodrug of a resolvin, developed for the treatment of ocular inflammation and pain.[1] Resolvins are a class of specialized proresolving mediators (SPMs) that are endogenously produced and play a critical role in the active resolution of inflammation. As a prodrug, **navamepent** is designed to be metabolized into its active form, RX-10008, after administration.[1] It has been investigated in a Phase 2 clinical trial for its efficacy and safety in managing inflammation and pain following cataract surgery.[1]

## Formulation and Physicochemical Properties

**Navamepent** is formulated as an aqueous nanomicellar solution to overcome the challenges associated with the topical delivery of hydrophobic molecules to the eye.

### **Quantitative Data on Formulation**



Parameter	Value	Source
Drug Concentration	0.1% (w/v)	[1]
Micelle Mean Diameter	~12 nm	[1]
Micelle Surface Charge	Low negative	
Excipient Ratio (Hydrogenated Castor-Oil : Octoxynol-40)	1.0 : 0.05 (wt%)	<del>-</del>
Molecular Formula	C18H24O4	_
Molecular Weight	304.38 g/mol	

#### **Preclinical Evaluation**

A series of preclinical studies have been conducted to assess the ocular compatibility, tissue distribution, and cellular uptake of the **navamepent** nanomicellar ophthalmic solution.

#### **Experimental Protocols**

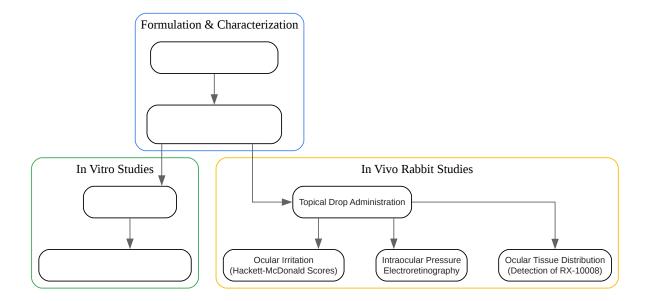
- In Vivo Ocular Irritation and Safety Studies:
  - Animal Model: New Zealand albino rabbits.
  - Administration: Topical drop administration of the 0.1% RX-10045 micellar solution.
  - Assessments:
    - Hackett-McDonald ocular irritation scores were recorded to evaluate tolerability.
    - Intraocular pressure was monitored.
    - Electroretinography was performed to assess for any potential retinal damage after multiple doses.
- · Ocular Tissue Distribution Studies:
  - o Animal Model: New Zealand albino rabbits.



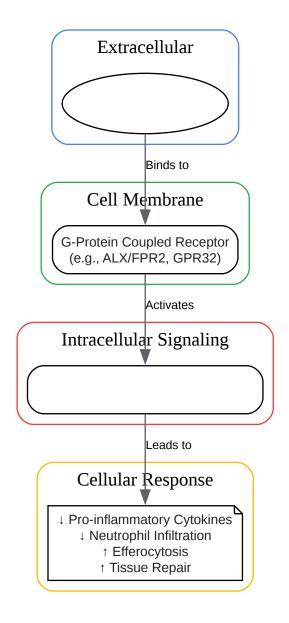
- Methodology: Following topical administration of the RX-10045 solution, ocular tissues were collected.
- Analysis: Drug concentrations in various anterior and posterior ocular tissues, including the retina/choroid, were measured to determine the distribution of the active metabolite, RX-10008.
- In Vitro Cellular Uptake Studies:
  - Objective: To investigate the role of efflux transporters in the cellular accumulation of navamepent.
  - Methodology: Cell viability and uptake studies were conducted in the presence and absence of specific inhibitors for P-glycoprotein (P-gp; inhibited by GF120918 and ketoconazole), Multidrug Resistance-Associated Protein 2 (MRP2; inhibited by MK571), and Breast Cancer Resistance Protein (BCRP; inhibited by β-estradiol). An increased accumulation of RX-10045 in the presence of these inhibitors would suggest that it is a substrate for these efflux pumps.

## **Experimental Workflow Diagram**









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## References

1. Navamepent - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]



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